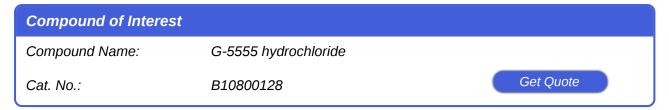


G-5555 Hydrochloride: A Technical Guide to Chemical Properties and Stability

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For Researchers, Scientists, and Drug Development Professionals

Introduction

G-5555 hydrochloride is a potent and selective inhibitor of p21-activated kinase 1 (PAK1), a serine/threonine kinase implicated in various cellular processes, including cell motility, proliferation, and survival.[1] As a downstream effector of the Rho family small GTPases, Cdc42 and Rac1, PAK1 is a key node in signaling pathways that are frequently dysregulated in oncogenesis.[2] G-5555 was developed as a chemical probe to investigate the biological functions of PAK1 and as a potential therapeutic agent.[3] Its design incorporated an unorthodox low-pKa polar moiety to improve its physicochemical and pharmacokinetic properties, such as reducing hERG channel activity.[3][4] This technical guide provides a comprehensive overview of the known chemical properties and stability of **G-5555** hydrochloride, intended to support its use in research and drug development.

Chemical and Physical Properties

G-5555 hydrochloride is a crystalline solid.[1] While specific experimental values for melting point and pKa are not publicly available, the compound was intentionally designed to have a low pKa to mitigate the liabilities associated with highly basic amines.[3]

Table 1: Physicochemical Properties of **G-5555 Hydrochloride**



Property	Value	Source(s)
IUPAC Name	8-[(5-amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one;hydrochloride	[5]
CAS Number	1648863-90-4 (free base)	[5]
Molecular Formula	С25H26Cl2N6O3	[5]
Molecular Weight	529.42 g/mol	[5]
Appearance	Crystalline solid	[1]
Purity	≥98%	[6]
Melting Point	Not publicly available	
рКа	Not publicly available (designed to be low)	[3]
λтах	304, 353 nm	[1]

Solubility

G-5555 hydrochloride exhibits a range of solubilities in common laboratory solvents. It is noteworthy that the hygroscopic nature of DMSO can significantly impact the solubility of the compound, and the use of fresh, anhydrous DMSO is recommended.[1] Sonication and gentle warming can aid in dissolution.[6][7]

Table 2: Solubility of **G-5555 Hydrochloride**



Solvent	Solubility	Concentration (Molar)	Notes	Source(s)
DMSO	≥170 mg/mL	≥321.1 mM	[5]	
DMSO	100 mg/mL	188.89 mM	Sonication recommended; hygroscopic DMSO impacts solubility	[1][7]
DMSO	25 mg/mL	47.22 mM	[1]	_
Water	16.67 mg/mL	31.49 mM	Sonication recommended	[1][7]
DMF	25 mg/mL	47.22 mM	[1]	
DMSO:PBS (pH 7.2) (1:4)	0.20 mg/mL	0.38 mM	[1]	_
1 eq. HCl	Soluble to 100 mM	100 mM	[6]	_

Stability and Storage

Proper storage of **G-5555 hydrochloride** is crucial to maintain its integrity and activity. Recommendations for both solid and solution forms are provided by various suppliers.

Table 3: Recommended Storage Conditions and Stability



Form	Storage Temperature	Duration	Notes	Source(s)
Powder (Solid)	-20°C	3 years	Store in a cool, dry place.	[7]
Solution in Solvent	-80°C	1 year	Aliquot to avoid repeated freeze-thaw cycles.	[7]
Solution in Solvent	-20°C	1 month	Aliquot to avoid repeated freeze-thaw cycles.	[7]

Forced degradation studies were performed during the development of G-5555 to ensure the stability of the 5-amino-1,3-dioxanyl moiety, with the compound found to be stable under the tested conditions.[3] However, detailed protocols and results of these studies are not publicly available.

Biological Activity and Selectivity

G-5555 is a high-affinity, ATP-competitive inhibitor of Group I PAKs (PAK1, PAK2, and PAK3). [8] It demonstrates excellent kinase selectivity, inhibiting only a small number of other kinases out of a large panel tested.[1]

Table 4: In Vitro Biological Activity of G-5555



Target	Activity Type	Value	Source(s)
PAK1	Ki	3.7 nM	[1]
PAK2	Ki	11 nM	[9]
pMEK (cellular assay)	IC50	69 nM	[1][6]
SIK2	IC50	9 nM	[1]
PAK2	IC50	11 nM	[1]
KHS1	IC50	10 nM	[1]
MST4	IC50	20 nM	[1]
YSK1	IC50	34 nM	[1]
MST3	IC50	43 nM	[1]
Lck	IC50	52 nM	[1]
hERG channel	IC50	>10 μM	[1]

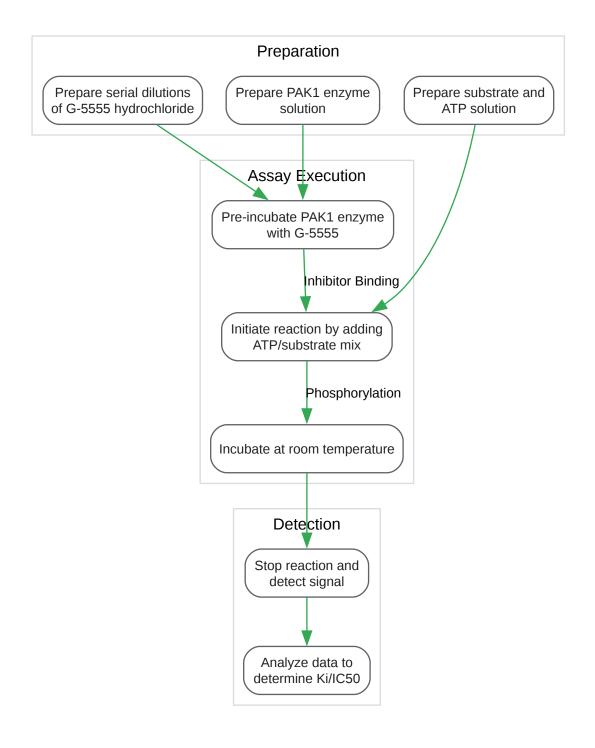
Experimental Protocols

While detailed, step-by-step protocols for all analytical and biological assays are proprietary, the following sections outline the general methodologies based on available information.

Kinase Inhibition Assay (General Workflow)

The inhibitory activity of G-5555 against PAK1 is typically determined using a kinase assay that measures the phosphorylation of a substrate. The following is a generalized workflow based on common kinase assay principles.





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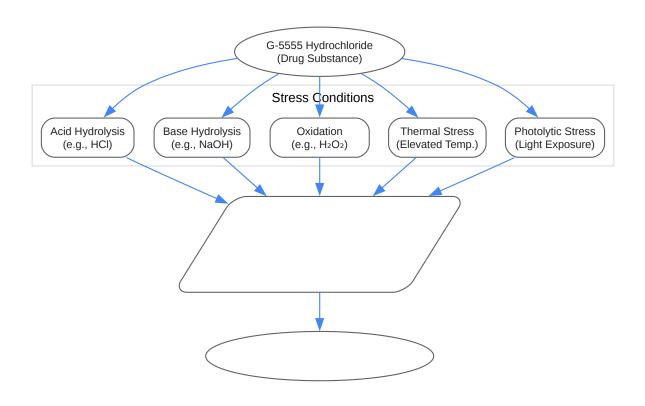
Caption: Generalized workflow for a PAK1 kinase inhibition assay.

A described method involves incubating the PAK enzyme with a FRET peptide substrate and serially diluted G-5555 before initiating the reaction with ATP.



Forced Degradation Study (Conceptual Workflow)

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods. The general workflow involves subjecting the compound to various stress conditions.



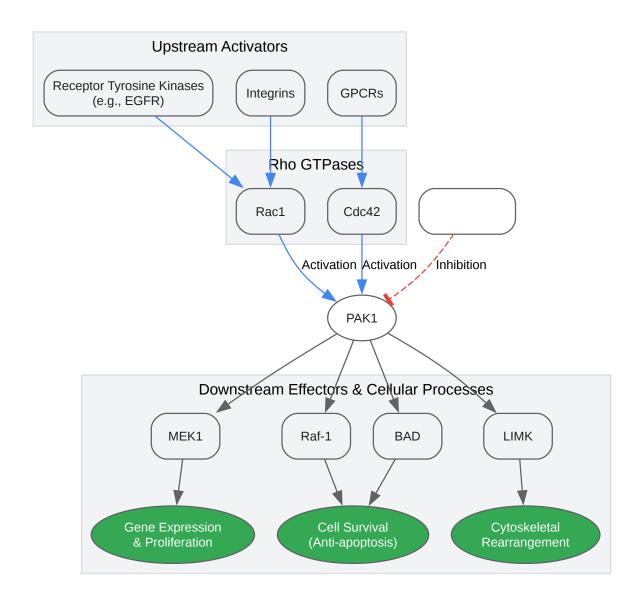
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Caption: Conceptual workflow for forced degradation studies.

PAK1 Signaling Pathway

G-5555 hydrochloride exerts its biological effects by inhibiting PAK1, which is a central kinase in multiple signaling pathways that regulate cell survival, proliferation, and cytoskeletal dynamics.





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Caption: Simplified PAK1 signaling pathway inhibited by G-5555.

Conclusion

G-5555 hydrochloride is a well-characterized, selective inhibitor of PAK1 with favorable physicochemical properties for research applications. This guide summarizes the key chemical and stability data available in the public domain. For researchers and drug development professionals, G-5555 serves as a valuable tool for elucidating the roles of PAK1 in health and disease. Further studies to determine precise values for properties such as melting point and



pKa would be beneficial for a more complete physicochemical profile. When using this compound, adherence to the recommended storage and handling procedures is essential to ensure its stability and performance in experimental systems.

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